molecular formula C25H15ClN4 B13768503 Benzonitrile, 2-[2-(4-chlorophenyl)ethenyl]-5-(2H-naphtho[1,2-d]triazol-2-yl)- CAS No. 5516-20-1

Benzonitrile, 2-[2-(4-chlorophenyl)ethenyl]-5-(2H-naphtho[1,2-d]triazol-2-yl)-

Cat. No.: B13768503
CAS No.: 5516-20-1
M. Wt: 406.9 g/mol
InChI Key: VZMOHDAVPDNZFE-VMPITWQZSA-N
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Description

2-[2-(4-Chlorophenyl)vinyl]-5-(2H-naphtho[1,2-d]triazol-2-yl)benzonitrile is a complex organic compound with the molecular formula C25H15ClN4 and a molecular weight of 406.9 g/mol. This compound is known for its unique structural features, which include a chlorophenyl group, a vinyl group, and a naphtho[1,2-d]triazol-2-yl moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 2-[2-(4-Chlorophenyl)vinyl]-5-(2H-naphtho[1,2-d]triazol-2-yl)benzonitrile involves several steps. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Vinyl Intermediate: This step involves the reaction of 4-chlorobenzaldehyde with a suitable vinylating agent under basic conditions to form the 4-chlorophenyl vinyl intermediate.

    Cyclization with Naphtho[1,2-d]triazole: The intermediate is then reacted with naphtho[1,2-d]triazole under acidic conditions to form the desired product.

Industrial production methods typically involve optimizing these reaction conditions to achieve higher yields and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

2-[2-(4-Chlorophenyl)vinyl]-5-(2H-naphtho[1,2-d]triazol-2-yl)benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[2-(4-Chlorophenyl)vinyl]-5-(2H-naphtho[1,2-d]triazol-2-yl)benzonitrile has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-[2-(4-Chlorophenyl)vinyl]-5-(2H-naphtho[1,2-d]triazol-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

2-[2-(4-Chlorophenyl)vinyl]-5-(2H-naphtho[1,2-d]triazol-2-yl)benzonitrile can be compared with other similar compounds, such as:

    2-[2-(4-Chlorophenyl)vinyl]-5-(2H-benzotriazol-2-yl)benzonitrile: This compound has a similar structure but lacks the naphtho moiety, which may result in different chemical and biological properties.

    2-[2-(4-Chlorophenyl)vinyl]-5-(2H-naphtho[1,2-d]imidazol-2-yl)benzonitrile: This compound contains an imidazole ring instead of a triazole ring, which can affect its reactivity and biological activity.

Properties

CAS No.

5516-20-1

Molecular Formula

C25H15ClN4

Molecular Weight

406.9 g/mol

IUPAC Name

5-benzo[e]benzotriazol-2-yl-2-[(E)-2-(4-chlorophenyl)ethenyl]benzonitrile

InChI

InChI=1S/C25H15ClN4/c26-21-11-6-17(7-12-21)5-8-18-9-13-22(15-20(18)16-27)30-28-24-14-10-19-3-1-2-4-23(19)25(24)29-30/h1-15H/b8-5+

InChI Key

VZMOHDAVPDNZFE-VMPITWQZSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC3=NN(N=C32)C4=CC(=C(C=C4)/C=C/C5=CC=C(C=C5)Cl)C#N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=NN(N=C32)C4=CC(=C(C=C4)C=CC5=CC=C(C=C5)Cl)C#N

Origin of Product

United States

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